molecular formula C19H18F3N3OS B2412886 8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399002-14-3

8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No. B2412886
CAS RN: 399002-14-3
M. Wt: 393.43
InChI Key: JOQPWAFSGVNXBP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a trifluoromethyl group attached to a phenyl ring, a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine ring system, and a carbothioamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group, the ring system, and the carbothioamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is often associated with high reactivity due to the presence of the highly electronegative fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Chemical Synthesis and Modifications

  • This compound is involved in the synthesis of various derivatives with potential biological activity. For example, derivatives of 1,6-Diamino-2-oxopyridine-3,5-dicarbonitriles have been synthesized, showing its utility in creating novel compounds (Dotsenko et al., 2021).
  • The compound has been used as a base for synthesizing derivatives of 4-oxo-3-methylcytisine, which were assessed for their potential impact on learning and memory in rats (Tsypysheva et al., 2019).

Structural Analysis

  • Detailed structural analyses have been conducted on related compounds to understand their molecular configurations. For instance, the structure of 2-phenyl-2-dehydrosparteine was determined, highlighting the importance of structural studies in understanding these types of compounds (Katrusiak, 1993).

Pharmaceutical and Biological Research

  • Some derivatives have shown potential in affecting physiological behaviors like learning and memory, suggesting possible pharmacological applications (Tsypysheva et al., 2019).
  • Research into related compounds has explored their potential as inhibitors in biological systems, such as thromboxane A2 synthetase inhibitory activity, indicating potential therapeutic applications (Johnson et al., 1993).

Material Science and Organic Chemistry

  • The compound has applications in the field of organic chemistry and material science, where its derivatives are used for the synthesis of novel organic compounds with specific properties (Kametani & Kigasawa, 1966).

properties

IUPAC Name

6-oxo-N-[3-(trifluoromethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c20-19(21,22)14-3-1-4-15(8-14)23-18(27)24-9-12-7-13(11-24)16-5-2-6-17(26)25(16)10-12/h1-6,8,12-13H,7,9-11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQPWAFSGVNXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

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